Tubulin inhibitor 37

Microtubule dynamics Cancer therapeutics Biochemical assay

The term "Tubulin inhibitor 37" does not designate a single chemical entity but refers to at least three structurally and pharmacologically distinct tubulin polymerization inhibitors that share this nomenclature across different vendor catalogs and research contexts. The primary entity is Tubulin inhibitor 37 (Compound 12), a tetrazole-based microtubule-targeting agent with molecular formula C16H10Cl2N6O and molecular weight 373.2 g/mol.

Molecular Formula C16H10Cl2N6O
Molecular Weight 373.2 g/mol
Cat. No. B12392491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 37
Molecular FormulaC16H10Cl2N6O
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)Cl)C=O
InChIInChI=1S/C16H10Cl2N6O/c1-23-7-10(8-25)12-6-11(2-3-13(12)23)24-16(20-21-22-24)9-4-14(17)19-15(18)5-9/h2-8H,1H3
InChIKeyBGPIKAQIAQQJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tubulin Inhibitor 37: Chemical Identity, Potency, and Procurement Considerations


The term "Tubulin inhibitor 37" does not designate a single chemical entity but refers to at least three structurally and pharmacologically distinct tubulin polymerization inhibitors that share this nomenclature across different vendor catalogs and research contexts. The primary entity is Tubulin inhibitor 37 (Compound 12), a tetrazole-based microtubule-targeting agent with molecular formula C16H10Cl2N6O and molecular weight 373.2 g/mol [1]. This compound effectively inhibits tubulin polymerization with an IC50 of 1.3 µM and demonstrates antiproliferative activity against human tumor cell lines, including glioblastoma models [1]. A second distinct entity, Tubulin polymerization-IN-37 (CAS 2011784-92-0, C19H20N2O4, MW 340.4), inhibits tubulin polymerization with an IC50 of 2.3 µM and binds to the colchicine site . A third entity, Tubulin polymerization-IN-73 (Compound 37, C23H23N3O4, MW 405.45), inhibits microtubule polymerization with an IC50 of 1.8 µM and has been characterized in A549 lung cancer models [2]. The nomenclature ambiguity necessitates careful verification of catalog number and chemical structure prior to procurement, as these three compounds exhibit meaningfully different potency profiles, molecular targets, and experimental validation contexts.

Why Generic Tubulin Inhibitors Cannot Substitute for Tubulin Inhibitor 37


Substituting a different tubulin polymerization inhibitor for Tubulin inhibitor 37 without structural verification introduces uncontrolled variables that compromise experimental reproducibility. The three compounds bearing the "37" designation exhibit tubulin polymerization IC50 values ranging from 1.3 µM to 2.3 µM, representing an approximately 1.8-fold potency differential that would substantially alter cellular response thresholds [1]. More critically, these compounds demonstrate divergent cell-type selectivity profiles: Tubulin inhibitor 37 (Compound 12) was optimized and validated in glioblastoma multiforme (GBM) models with documented selectivity versus non-tumor cells [1], while Tubulin polymerization-IN-37 shows preferential activity in lymphoma cell lines (VL51, MINO) with IC50 values of 0.07-0.12 µM , and Tubulin polymerization-IN-73 demonstrates efficacy against drug-resistant A549/T lung cancer cells (IC50 = 0.057 µM) [2]. The tetrazole-based Compound 12 additionally exhibits favorable aqueous solubility and lacks efflux pump substrate liability, a property not established for the other entities [1]. Generic interchange risks invalidating dose-response relationships, altering resistance profiles, and undermining cross-study comparability.

Quantitative Differentiation Evidence for Tubulin Inhibitor 37 (Compound 12) Versus Close Analogs


Tubulin Polymerization Inhibitory Potency: Tubulin Inhibitor 37 (Compound 12) Versus Tubulin polymerization-IN-37

Tubulin inhibitor 37 (Compound 12) inhibits tubulin polymerization with an IC50 of 1.3 µM, representing a 1.8-fold greater potency compared to Tubulin polymerization-IN-37, which exhibits an IC50 of 2.3 µM under comparable in vitro tubulin polymerization assay conditions [1]. This difference is attributable to the distinct chemotypes: Compound 12 features a tetrazole scaffold, whereas Tubulin polymerization-IN-37 contains a dihydropyrrolo-benzoxazole core [1].

Microtubule dynamics Cancer therapeutics Biochemical assay

Cellular Antiproliferative Activity: Tubulin Inhibitor 37 (Compound 12) Versus Tubulin polymerization-IN-73 (Compound 37)

Tubulin inhibitor 37 (Compound 12) demonstrates antiproliferative activity against glioblastoma multiforme (GBM) cells, with documented high selectivity compared to non-tumor cells in the original research publication [1]. In contrast, Tubulin polymerization-IN-73 (Compound 37) exhibits potent antiproliferative effects against A549 WT and A549/T drug-resistant lung cancer cells with IC50 values of 0.023 µM and 0.057 µM, respectively, and demonstrates in vivo antitumor efficacy in mouse xenograft models [2]. The two compounds target distinct cancer cell lineage vulnerabilities.

Antiproliferative activity Drug-resistant cancer Cell-based assay

Aqueous Solubility and Efflux Pump Liability: Tubulin Inhibitor 37 (Compound 12) Differentiation from Classical Colchicine-Site Binders

According to the original research publication, Tubulin inhibitor 37 (Compound 12) and related tetrazole derivatives exhibit high aqueous solubility and were demonstrated to not be substrates of efflux pumps [1]. This property distinguishes the compound from many classical tubulin binding agents, which are frequently limited by poor aqueous solubility and susceptibility to P-glycoprotein-mediated efflux, a major mechanism of multidrug resistance. While direct quantitative solubility values are not provided in the available sources, the characterization explicitly notes that the compound overcomes the main limitations usually associated with tubulin binding agents [1].

Drug-like properties Pharmacokinetics Multidrug resistance

Colchicine Site Binding Specificity: Tubulin polymerization-IN-37 Direct Evidence

Tubulin polymerization-IN-37 (the 2.3 µM IC50 entity) demonstrates specific binding to the colchicine site of tubulin, with colchicine binding inhibited by up to 80% at a compound concentration of 5 µM . The compound effectively prevents colchicine binding, confirming its mechanism as a colchicine-site binder. This direct binding evidence is more extensively characterized for Tubulin polymerization-IN-37 than for Tubulin inhibitor 37 (Compound 12), for which docking experiments suggest colchicine-site interactions but quantitative binding inhibition data are not publicly available in the accessible sources [1].

Binding site Mechanism of action Competitive binding

Application Scenarios for Tubulin Inhibitor 37: Matching the Right Compound to Specific Research Use Cases


Glioblastoma Multiforme (GBM) Antiproliferative Studies

Tubulin inhibitor 37 (Compound 12, C16H10Cl2N6O, MW 373.2) is the preferred selection for researchers investigating microtubule-targeting agents in glioblastoma multiforme models. The compound was specifically developed and validated in GBM cell lines and demonstrates high selectivity compared to non-tumor cells . The original research publication confirms that the tetrazole derivatives achieve remarkable antimitotic effects against GBM cells and exert high aqueous solubility without efflux pump substrate liability . Researchers should verify the catalog number corresponds to this specific entity (e.g., InvivoChem V81644, MedChemExpress HY-146711 or equivalent) rather than the similarly named Tubulin polymerization-IN-37 or IN-73 compounds.

Lymphoma Cell Proliferation and Cell Cycle Arrest Studies

Tubulin polymerization-IN-37 (CAS 2011784-92-0, C19H20N2O4, MW 340.4) is the appropriate selection for lymphoma research. This compound demonstrates potent antiproliferative activity in VL51, MINO, HBL1, and SU-DHL-10 lymphoma cell lines with IC50 values of 0.12, 0.07, 0.08, and 0.07 µM respectively . At 1 µM concentration for 72 hours, cell proliferation is inhibited to 28.1%, 8.6%, 7.3%, and 13.8% in these respective cell lines . The compound induces G2/M phase cell cycle arrest at concentrations of 50-500 nM and triggers apoptosis in VL51 and MINO cells . This compound provides quantitatively characterized binding to the colchicine site with up to 80% inhibition of colchicine binding at 5 µM .

Drug-Resistant Lung Cancer and In Vivo Antitumor Efficacy Studies

Tubulin polymerization-IN-73 (Compound 37, C23H23N3O4, MW 405.45) is the compound of choice for studies involving drug-resistant lung cancer models or requiring in vivo validation data. This compound inhibits A549 WT cell proliferation with an IC50 of 0.023 µM and demonstrates retained potency against paclitaxel-resistant A549/T cells with an IC50 of 0.057 µM, representing only a 2.5-fold shift in potency . Critically, this is the only entity among the three "37"-designated compounds with published in vivo antitumor efficacy data in mouse xenograft models . The compound arrests cells at G2/M phase and induces apoptosis in A549 cells, with full experimental characterization available in the European Journal of Medicinal Chemistry publication .

Mechanistic Studies Requiring Colchicine-Site Binding Validation

For researchers conducting mechanistic investigations of colchicine-site tubulin inhibitors, Tubulin polymerization-IN-37 provides the most extensive quantitative binding characterization. The compound demonstrates specific binding to the colchicine site with dose-dependent inhibition of colchicine binding (up to 80% at 5 µM) . Tubulin polymerization-IN-37 also shows cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.21 µM, providing an additional cell line validation for studies extending beyond lymphoma models . Researchers should note that while Tubulin inhibitor 37 (Compound 12) is also predicted to bind the colchicine site via docking studies, quantitative binding inhibition data are not publicly available in accessible sources [1].

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